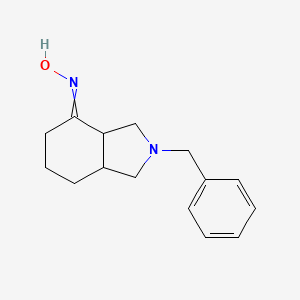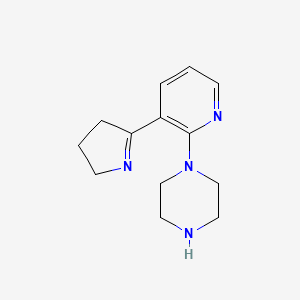![molecular formula C29H34F3N3O6 B11820277 N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)
N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[[(3R,4R)-1-[4-(1,3-ベンゾジオキソール-5-イル)-4-ヒドロキシシクロヘキシル]-4-エトキシピロリジン-3-イル]アミノ]-2-オキソエチル]-3-(トリフルオロメチル)ベンズアミドは、化学、生物学、医学など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ベンゾジオキソール部分、ヒドロキシシクロヘキシル基、トリフルオロメチルベンズアミド基を含むユニークな構造を特徴とし、科学研究の興味深い対象となっています。
準備方法
合成経路と反応条件
N-[2-[[(3R,4R)-1-[4-(1,3-ベンゾジオキソール-5-イル)-4-ヒドロキシシクロヘキシル]-4-エトキシピロリジン-3-イル]アミノ]-2-オキソエチル]-3-(トリフルオロメチル)ベンズアミドの合成は、通常、中間体の形成を含む複数のステップを必要とします。一般的な合成経路には以下が含まれる場合があります。
ベンゾジオキソール部分の形成: これは、カテコール誘導体をホルムアルデヒドで環化することにより達成できます。
ヒドロキシシクロヘキシル基の合成: このステップには、芳香環の水素化に続いてヒドロキシル化が含まれる場合があります。
カップリング反応: 次に、中間体は、特定の条件下でアミンやカルボン酸などの試薬を使用してカップリングされます(例:EDCIやDCCなどのカップリング剤を使用)。
工業生産方法
この化合物の工業生産方法は、高収率と純度を確保するために合成経路の最適化を必要とする可能性があります。これには、連続フローリアクター、自動合成、クロマトグラフィーなどの精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
N-[2-[[(3R,4R)-1-[4-(1,3-ベンゾジオキソール-5-イル)-4-ヒドロキシシクロヘキシル]-4-エトキシピロリジン-3-イル]アミノ]-2-オキソエチル]-3-(トリフルオロメチル)ベンズアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基は、ケトンまたはアルデヒドを形成するように酸化できます。
還元: カルボニル基はアルコールに還元できます。
置換: トリフルオロメチル基は、求核置換反応に関与できます。
一般的な試薬と条件
酸化剤: PCC、KMnO4、またはCrO3。
還元剤: NaBH4、LiAlH4。
置換試薬: アミンやチオールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシ基の酸化によりケトンが生成される可能性があり、一方、カルボニル基の還元によりアルコールが生成される可能性があります。
科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的経路や相互作用を研究するためのプローブとして。
医学: 独自の構造と生物活性による潜在的な治療的用途。
工業: 新素材の開発における用途、または化学反応における触媒として。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
N-[2-[[(3R,4R)-1-[4-(1,3-ベンゾジオキソール-5-イル)-4-ヒドロキシシクロヘキシル]-4-エトキシピロリジン-3-イル]アミノ]-2-オキソエチル]-3-(トリフルオロメチル)ベンズアミドの作用機序は、分子標的との特定の相互作用に依存します。これには、特定の受容体または酵素への結合が含まれ、生物学的経路の調節につながる可能性があります。正確なメカニズムを解明するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
N-[2-[[(3R,4R)-1-[4-(1,3-ベンゾジオキソール-5-イル)-4-ヒドロキシシクロヘキシル]-4-エトキシピロリジン-3-イル]アミノ]-2-オキソエチル]-3-(トリフルオロメチル)ベンズアミド: 類似の化合物には、他のベンゾジオキソール誘導体または類似の官能基を持つ化合物も含まれる場合があります。
独自性
N-[2-[[(3R,4R)-1-[4-(1,3-ベンゾジオキソール-5-イル)-4-ヒドロキシシクロヘキシル]-4-エトキシピロリジン-3-イル]アミノ]-2-オキソエチル]-3-(トリフルオロメチル)ベンズアミドの独自性は、官能基と立体化学の特定の組み合わせにあり、これにより、独特の生物学的および化学的特性がもたらされる可能性があります。
類似化合物との比較
Similar Compounds
N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide: Similar compounds may include other benzodioxole derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.
特性
分子式 |
C29H34F3N3O6 |
|---|---|
分子量 |
577.6 g/mol |
IUPAC名 |
N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m1/s1 |
InChIキー |
MZEOSVPWMSEFPW-VIWHSLTKSA-N |
異性体SMILES |
CCO[C@@H]1CN(C[C@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O |
正規SMILES |
CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)

![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)

![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)





![4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B11820254.png)

![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)
![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)
